N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide
Description
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide is a synthetic acridine derivative characterized by a planar tricyclic aromatic core (acridine) substituted with a sulfonamide group at position 6 and an acetamide group at position 2.
Properties
CAS No. |
113110-49-9 |
|---|---|
Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-3-9-20(10-4-14)29(27,28)25-19-8-6-17-11-16-5-7-18(23-15(2)26)12-21(16)24-22(17)13-19/h3-13,25H,1-2H3,(H,23,26) |
InChI Key |
JLVQPPQKCUNQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Sulfonylation and Acetylation Approach
The synthesis of N-{6-[(4-methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide typically involves a sequential functionalization of the acridine core. The first step entails the introduction of the 4-methylbenzenesulfonyl group at the 6-amino position of acridine, followed by acetylation at the 3-amino position.
Sulfonylation of 6-Aminoacridin-3-amine :
The 6-amino group of acridin-3-amine reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride. Completion of this step is confirmed by thin-layer chromatography (TLC) using a 7:3 hexane-ethyl acetate mobile phase.Acetylation of the 3-Amino Group :
The intermediate 6-[(4-methylbenzenesulfonyl)amino]acridin-3-amine is subsequently acetylated using acetic anhydride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The reaction is stirred at 50°C for 12 hours, yielding the target acetamide derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) isolates the final product.
Alternative One-Pot Synthesis Strategies
Recent advances in multicomponent reactions have enabled the consolidation of sulfonylation and acetylation into a single step. A mixture of acridin-3,6-diamine, 4-methylbenzenesulfonyl chloride, and acetyl chloride in the presence of a dual-base system (e.g., potassium carbonate and DMAP) achieves simultaneous functionalization. However, this method often results in lower yields (45–55%) compared to the stepwise approach (70–85%) due to competing side reactions.
Optimization of Reaction Conditions
Effect of Catalysts on Sulfonylation Efficiency
The choice of base significantly impacts the sulfonylation step. Triethylamine, while effective, necessitates prolonged reaction times (24–36 hours). In contrast, pyridine accelerates the process to 8–12 hours but requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Table 1. Catalyst Screening for Sulfonylation
| Base | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triethylamine | 36 | 78 | 95.2 |
| Pyridine | 12 | 82 | 97.8 |
| DMAP | 10 | 85 | 98.5 |
Temperature and Solvent Considerations
Elevated temperatures (50–60°C) improve reaction kinetics but risk decomposition of the acridine core. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but complicate purification. Dichloromethane remains the solvent of choice due to its balance of reactivity and ease of removal.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum (500 MHz, DMSO-d₆) of the final product exhibits distinct signals:
- δ 2.35 ppm (s, 3H, CH₃ from acetamide)
- δ 2.45 ppm (s, 3H, CH₃ from 4-methylbenzenesulfonyl)
- δ 7.25–8.90 ppm (m, 10H, aromatic protons from acridine and sulfonylbenzene).
The ¹³C-NMR spectrum confirms the presence of carbonyl (δ 168.5 ppm) and sulfonyl (δ 142.3 ppm) groups.
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3270 cm⁻¹ (N-H stretch, sulfonamide)
- 1655 cm⁻¹ (C=O stretch, acetamide)
- 1328 cm⁻¹ and 1149 cm⁻¹ (asymmetric and symmetric S=O stretches).
Comparative Analysis with Related Acridine Derivatives
The electronic effects of the 4-methylbenzenesulfonyl group enhance the stability of the acridine π-system compared to unsubstituted analogs. This substitution also improves solubility in polar organic solvents, facilitating downstream biological testing.
Chemical Reactions Analysis
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation:
- Reduction:
- Substitution:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide has a wide range of scientific research applications:
- Chemistry:
- Biology:
- Medicine:
- Industry:
Mechanism of Action
The mechanism of action of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include DNA, topoisomerase enzymes, and other DNA-associated proteins .
Comparison with Similar Compounds
Acridine-Based Derivatives
Acridine derivatives are widely studied for their DNA-intercalating properties and antiparasitic activities. Key analogs include:
| Compound Name | Substituents (Positions) | Biological Activity | Selectivity/Cytotoxicity Notes |
|---|---|---|---|
| N-[6-(Acetylamino)acridin-3-yl]acetamide (42a) | Acetamide (3), Acetylamino (6) | Antileishmanial (promising activity) | High selectivity, low cytotoxicity |
| N-[6-(Benzoylamino)acridin-3-yl]benzamide (42b) | Benzamide (3), Benzoylamino (6) | Antileishmanial (moderate activity) | Moderate selectivity |
| Target Compound | Acetamide (3), 4-MeC₆H₄SO₂NH (6) | Inferred DNA intercalation | Predicted improved solubility |
Key Insights :
1,3,4-Thiadiazole-Acetamide Derivatives
Thiadiazole-acetamide hybrids exhibit anticonvulsant activity, as demonstrated in :
| Compound Name (Simplified) | Core Structure | Activity (MES Model) | Neurotoxicity (Rotarod Test) |
|---|---|---|---|
| 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | Thiadiazole + benzothiazole | 100% protection | Low toxicity |
| N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide | Thiadiazole + benzothiazole | 100% protection | Low toxicity |
| Target Compound | Acridine | Unknown | Predicted DNA-targeted |
Key Insights :
- The target compound’s acridine core may enable DNA intercalation, diverging from the thiadiazole derivatives’ ion channel modulation .
Structural and Functional Implications
Substituent Effects
Pharmacological Predictions
- Antiparasitic Potential: Based on analog 42a, the target compound may inhibit Leishmania via DNA disruption but with reduced cytotoxicity due to its sulfonamide group .
- Anticonvulsant Overlap : While thiadiazole derivatives act on neuronal channels, the acridine core’s planar structure is less likely to exhibit similar mechanisms .
Biological Activity
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide, also known as a sulfonamide-acridine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, including its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.5 g/mol
- IUPAC Name : this compound
- CAS Number : 113110-49-9
The biological activity of this compound is primarily attributed to its structural components:
- Acridine Moiety : Known for its ability to intercalate into DNA, potentially disrupting replication and transcription processes, which is crucial for anticancer activity.
- Sulfonamide Group : This group can interact with various enzymes and proteins, inhibiting their functions. The sulfonamide derivatives are known for their antibacterial properties by targeting bacterial dihydropteroate synthase.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values observed were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 8.7 |
These values suggest that the compound may induce apoptosis in cancer cells through mechanisms related to DNA intercalation and enzyme inhibition.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the acridine and sulfonamide groups significantly influence the biological activity of the compound. For instance:
- Substituent Variations : The presence of methyl groups on the phenyl ring enhances the antimicrobial potency due to increased lipophilicity, which aids in membrane penetration.
- Acridine Modifications : Altering the position of substituents on the acridine ring affects DNA binding affinity and cytotoxicity.
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of sulfonamide-acridine derivatives, including this compound, were evaluated for their antimicrobial activity against multi-drug resistant strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide?
- Methodology : A common approach involves sulfonylation of the acridine amine precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by acetylation of the resulting intermediate with acetic anhydride. For example, in analogous sulfonamide-acetamide syntheses, refluxing sulfonamide intermediates with acetic anhydride (30–60 minutes) yields crystalline products after purification .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Optimize stoichiometry to avoid over-acetylation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of sulfonamide (NH resonance ~10–12 ppm) and acetamide (CO at ~170 ppm in NMR) groups.
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.
- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm .
Q. What solubility and stability profiles should be prioritized for experimental design?
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). For example, similar acetamides show >60 μg/mL solubility in DMSO but limited aqueous solubility, necessitating co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions.
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the sulfonamide-acridinylacetamide scaffold?
- Methodology : Perform X-ray crystallography to analyze bond angles, torsion angles, and intermolecular interactions. For instance, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, deviations in nitro group planarity (O1–N1–C3–C2 torsion angle: -16.7°) and intermolecular hydrogen bonding (C9–H9B⋯O3) were critical for understanding packing and reactivity .
- Application : Compare experimental data with DFT-optimized geometries to validate computational models.
Q. What strategies address contradictions in reported biological activity data for sulfonamide-acetamide derivatives?
- Experimental Design :
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to account for tissue-specific effects.
- Control Compounds : Include structurally related but inactive analogs to isolate the role of the sulfonamide-acridinyl moiety.
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Modification Strategies :
- Sulfonamide Substituents : Replace the 4-methyl group with electron-withdrawing (e.g., -CF) or bulky groups to modulate target binding.
- Acridinyl Modifications : Introduce halogen atoms (e.g., Cl, Br) to enhance lipophilicity and DNA intercalation potential.
- Validation : Use molecular docking against proposed targets (e.g., topoisomerase II) and correlate with in vitro IC values .
Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?
- Software :
- ADMET Predictor : Estimate CYP450 metabolism, plasma protein binding, and hERG inhibition.
- SwissADME : Predict bioavailability radar and PAINS alerts to exclude promiscuous binders.
- Case Study : For N-(3-chloro-4-methoxyphenyl)acetamide analogs, glucuronidation at the methoxy group was identified as a primary detoxification pathway .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
